6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a fused ring system combining thiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile in the presence of a base such as potassium tert-butoxide in tert-butanol . Another method includes the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature .
Industrial Production Methods
These methods ensure high yields and purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Aminothiazolo[3,2-B][1,2,4]triazole-5-carbonitriles: These compounds have similar structural features and biological activities.
Thiazolo[2,3-C][1,2,4]triazole: Another isomeric form with distinct properties and applications.
1,2,3-Triazole and 1,2,4-Triazole Derivatives: These compounds share the triazole ring system and exhibit a wide range of biological activities.
Uniqueness
6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H9N3S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-methyl-5-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H9N3S/c1-8-10(9-5-3-2-4-6-9)15-11-12-7-13-14(8)11/h2-7H,1H3 |
InChI Key |
QFXPMGOXCXMKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3 |
Origin of Product |
United States |
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